[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
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Overview
Description
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is a complex organic compound characterized by the presence of trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)benzylamine with ethyl 2-oxo-2-phenylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl acetate
- Cyclohexaneacetic acid, 1-{2-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethyl}
Uniqueness
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-9-5-4-6-13(15)10-22-16(24)11-23(12-17(25)26)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,22,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDMUPKKTKKBRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137827 |
Source
|
Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-09-1 |
Source
|
Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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